molecular formula C44H52N10O11 B3027245 Lyciumin B CAS No. 125756-66-3

Lyciumin B

Katalognummer B3027245
CAS-Nummer: 125756-66-3
Molekulargewicht: 896.9 g/mol
InChI-Schlüssel: BWRVBFMWWHWLBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lyciumin B is a branched cyclic peptide initially isolated from the Chinese wolfberry (Lycium barbarum). It belongs to a class of plant ribosomal peptides. These peptides exhibit protease-inhibiting properties and feature an N-terminal pyroglutamate and a macrocyclic bond between a tryptophan-indole nitrogen and a glycine α-carbon .


Synthesis Analysis

The biosynthesis of Lyciumin B involves a gene-guided approach. Researchers identified a lyciumin precursor gene from L. barbarum, which encodes repetitive lyciumin precursor peptide motifs. Genome mining revealed diverse lyciumin genotypes and chemotypes widespread in flowering plants. Transgenic tobacco plants were successfully engineered to produce both natural and unnatural lyciumins .


Molecular Structure Analysis

Lyciumin B has a branched cyclic structure. It features an N-terminal pyroglutamate and a macrocyclic bond formed between a tryptophan-indole nitrogen and a glycine α-carbon. The precise amino acid sequence and three-dimensional arrangement contribute to its biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving Lyciumin B are not explicitly documented, its biosynthesis likely involves enzymatic modifications during translation. Further studies are needed to elucidate any post-translational modifications or chemical transformations .

Wissenschaftliche Forschungsanwendungen

Chemical Compositions and Biosynthesis

Research on Lycium species, such as Lycium ruthenicum (black goji), has identified numerous bioactive compounds, including anthocyanins and polysaccharides. These compounds are known for their antioxidant activities, potential in treating chronic diseases like type 2 diabetes, memory disorders, and cardiovascular diseases, and their use as natural colorants due to their pH-dependent color change properties (Yan et al., 2022).

Therapeutic Applications

Lycium barbarum polysaccharides (LBP) have been extensively studied for their therapeutic effects. They demonstrate potential in anti-fibrotic, antioxidizing, neuroprotective, anticancer, and anti-inflammatory activities. These effects suggest LBP's promise as a therapeutic agent in managing liver disease, hyperlipidemia, diabetes, and possibly as a topical treatment in ocular surface diseases, given its lack of demonstrated toxic effects to corneal epithelial cells (Kwok et al., 2019).

Pharmacology and Clinical Application

The pharmacological efficacy and clinical applications of Lycium barbarum L. have been reviewed, highlighting its hypoglycemic, antibacterial, anti-viral, blood pressure and fat lowering, and anti-inflammatory pharmacological effects. These findings indicate its broad clinical applicability in treating diabetes, functional low heat, toothache, high blood pressure, chronic urticaria, ulcers, and various infectious diseases. Further research is needed to deepen the understanding of its pharmacological efficacy and clinical applications (Zhou Feng-qin, 2012).

Industrial Applications and Food Industry Prospects

The review on the genus Lycium highlights its extensive use as traditional Chinese medicine and functional food. It enumerates 355 chemical constituents, including glycerogalactolipids, phenylpropanoids, coumarins, lignans, flavonoids, amides, alkaloids, anthraquinones, organic acids, terpenoids, sterols, steroids, peptides, and other constituents. This comprehensive study lays a foundation for further research on the Lycium genus, potentially leading to new applications in pharmaceuticals, nutraceuticals, and functional foods (Qian et al., 2017).

Eigenschaften

IUPAC Name

11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRVBFMWWHWLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N10O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lyciumin B

CAS RN

125756-66-3
Record name Lyciumin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lyciumin B
Reactant of Route 2
Reactant of Route 2
Lyciumin B
Reactant of Route 3
Lyciumin B
Reactant of Route 4
Lyciumin B
Reactant of Route 5
Lyciumin B
Reactant of Route 6
Lyciumin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.